Mesityl(phenyl)iodonium trifluoromethanesulfonate

Metal-Free Arylation Alkyl-Aryl Ether Synthesis Ligand Control Strategy

Symmetric diaryliodonium salts often yield complex mixtures in sensitive syntheses. This unsymmetrical salt uses a non-transferable mesityl dummy ligand to deliver exclusive phenyl group transfer, solving chemoselectivity issues. • Unified aryl selectivity minimizes side products and simplifies purification. • Enables high-yield metal-free arylations and radiofluorinations for PET chemistry. • 97% purity (typical) ensures reproducible kinetics for photoinitiator and pharma applications. Global B2B supply with batch consistency documentation available.

Molecular Formula C16H16F3IO3S
Molecular Weight 472.3 g/mol
Cat. No. B12295792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesityl(phenyl)iodonium trifluoromethanesulfonate
Molecular FormulaC16H16F3IO3S
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C15H16I.CHF3O3S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1
InChIKeyWHKHDUDQHGBGKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesityl(phenyl)iodonium Triflate Overview


Mesityl(phenyl)iodonium trifluoromethanesulfonate (CAS 144930-50-7) is an unsymmetrical diaryliodonium salt in the hypervalent iodine(III) compound class [1]. It functions primarily as an electrophilic arylating agent, where the mesityl group serves as a non-transferable 'dummy ligand' to confer high chemoselectivity for the transfer of the phenyl group [2]. This compound is characterized by a triflate counterion, which enhances its solubility in common organic solvents compared to halide analogs [3].

Mesityl(phenyl)iodonium Triflate vs. Symmetric Salts


Generic, symmetric diaryliodonium salts like diphenyliodonium triflate cannot substitute for mesityl(phenyl)iodonium triflate in applications requiring precise chemoselectivity. Symmetric salts transfer two identical aryl groups, leading to a single product but offering no control over which group is transferred in complex molecules. In contrast, the steric bulk of the mesityl 'dummy ligand' in the target compound kinetically inhibits its own transfer, ensuring that the desired phenyl group is delivered exclusively [1]. This ligand control strategy provides 'unified aryl selectivity,' a feature absent in symmetric analogs, which is critical for the high-yield, atom-economical synthesis of advanced intermediates and radiotracers [1].

Mesityl(phenyl)iodonium Triflate Performance Evidence


Superior Alkyl-Aryl Ether Yield with Mesityl Auxiliary

In a base-mediated coupling with aliphatic alcohols to form alkyl-aryl ethers, the unsymmetrical aryl(mesityl)iodonium reagent demonstrated the highest yield compared to reagents with alternative aryl auxiliaries. The mesityl auxiliary provided a higher yield of the target ether (3aa) than the corresponding reagents using phenyl (1a-Ph), 2-thienyl (1a-Th), and trimethoxybenzene (1a-TMB) auxiliaries [1].

Metal-Free Arylation Alkyl-Aryl Ether Synthesis Ligand Control Strategy

Exceptional PET Tracer Chemoselectivity

In Pd(0)-mediated 11C-carbonylation reactions for PET tracer synthesis, the use of aryl(mesityl)iodonium salts as precursors enabled 'high product ring selectivity (≥13)' [1]. This quantifiable selectivity is a direct result of the mesityl group acting as a non-transferable spectator, ensuring the carbon-11 label is incorporated exclusively into the desired aryl ring. This high level of control is unattainable with symmetric diaryliodonium salts, which would lead to a mixture of isotopomers [1].

Radiofluorination Positron Emission Tomography (PET) Carbon-11 Labeling

Broad Substrate Scope in Cu-Catalyzed [18F]Fluorination

A practical, rapid, and highly regioselective Cu-catalyzed radiofluorination protocol utilizes (mesityl)(aryl)iodonium salts to access 18F-labeled aryl fluorides. This single set of mild conditions is effective for electron-rich, -neutral, and -deficient aryl groups, demonstrating a broader and more unified substrate scope than other common radiofluorination precursors like arylboronic esters or aryl halides [1]. This protocol has been successfully applied to the synthesis of protected versions of the key radiotracers 4-[18F]fluorophenylalanine and 6-[18F]fluoroDOPA [1].

Radiofluorination PET Imaging Copper Catalysis

Enhanced Stability in DMSO Solvent

A study on the unexpected reaction of diaryliodonium salts with DMSO found that 'more substituted diaryliodonium salts and cyclic diaryliodonium salts are shown to be more stable and less likely to react with DMSO' compared to less sterically hindered analogs like diphenyliodonium triflate [1]. This implies that the steric bulk of the mesityl group in mesityl(phenyl)iodonium triflate contributes to its enhanced stability in DMSO, a common NMR and reaction solvent [1].

Solvent Compatibility Reagent Stability Side-Reaction Mitigation

Key Applications of Mesityl(phenyl)iodonium Triflate


High-Specific Activity PET Radiotracer Synthesis

Procurement of mesityl(phenyl)iodonium triflate is justified for PET radiochemistry facilities synthesizing 18F- or 11C-labeled tracers. The evidence of high ring selectivity (≥13) in carbonylation [1] and the broad substrate scope in radiofluorination [2] directly address the core challenges of achieving high radiochemical purity and specific activity. These properties minimize the formation of difficult-to-separate radioactive impurities, which is critical for clinical imaging agents.

Metal-Free Etherification for Pharmaceutical Intermediates

For process chemists developing scalable, metal-free routes to alkyl-aryl ethers, this compound is the optimal choice over alternative diaryliodonium salts. The evidence of it providing the highest yield compared to phenyl, thienyl, and TMP auxiliaries [3] makes it the most atom-economical option. This directly impacts cost-efficiency and reduces the purification burden, which is a key procurement driver for pharmaceutical R&D and manufacturing.

Cationic Photopolymerization for Material Fabrication

This compound's role as a highly reactive photoinitiator is supported by its classification as an iodonium salt with a non-nucleophilic triflate counterion [4]. Its ability to efficiently generate aryl cations upon photolysis [4] makes it a valuable reagent for formulating photoresists and coatings. The product's high purity (typically 97%) [4] ensures consistent and reproducible polymerization kinetics, a critical specification for industrial and advanced material science procurement.

Selective Arylation for Natural Product Derivatization

In academic and industrial labs focused on the late-stage functionalization of complex molecules, the 'unified aryl selectivity' conferred by the mesityl dummy ligand is essential [5]. This ensures that the phenyl group is transferred exclusively to the target site without side reactions from a second aryl group. This predictable, high-chemoselectivity reagent simplifies synthetic route design and purification, making it a preferred choice for derivatizing sensitive and high-value scaffolds.

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